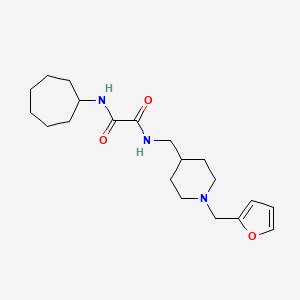

N1-cycloheptyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

Description

N1-Cycloheptyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a cycloheptyl group and a piperidine moiety substituted with a furan-2-ylmethyl chain.

Properties

IUPAC Name |

N'-cycloheptyl-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O3/c24-19(20(25)22-17-6-3-1-2-4-7-17)21-14-16-9-11-23(12-10-16)15-18-8-5-13-26-18/h5,8,13,16-17H,1-4,6-7,9-12,14-15H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KICYVVGELJHNSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cycloheptyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with a suitable amine and undergoing cyclization.

Attachment of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl group is attached to the piperidine intermediate.

Formation of the Oxalamide Linkage: The final step involves the formation of the oxalamide linkage by reacting the intermediate with an oxalyl chloride derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-cycloheptyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The oxalamide linkage can be reduced under specific conditions to yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine and furan moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the oxalamide linkage may produce primary or secondary amines.

Scientific Research Applications

N1-cycloheptyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-cycloheptyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with piperidine-containing antimicrobial agents, such as DMPI (3-{1-[(2,3-dimethyl-phenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) and CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole), both identified as synergists of carbapenems against methicillin-resistant Staphylococcus aureus (MRSA) .

Comparative Analysis

Key Differences and Implications

- Backbone Diversity : Unlike DMPI and CDFII (indole-based), the oxalamide backbone of the queried compound may confer distinct pharmacokinetic properties, such as solubility and metabolic stability.

- Substituent Effects : The cycloheptyl group (bulkier than aromatic rings in DMPI/CDFII) could influence target binding affinity or off-target interactions. The furan moiety may improve bioavailability compared to chlorophenyl or methylbenzyl groups .

- Antimicrobial Synergy : While DMPI and CDFII enhance carbapenem efficacy against MRSA, the queried compound’s activity remains speculative without direct evidence.

Research Findings and Limitations

- Hypothetical Advantages : The furan substituent might reduce cytotoxicity compared to halogenated analogues (e.g., CDFII), while the cycloheptyl group could modulate CNS penetration if neuroactivity is explored.

Biological Activity

N1-cycloheptyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 347.5 g/mol. The compound features a cycloheptyl group, a furan moiety, and an oxalamide linkage, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 347.5 g/mol |

| CAS Number | 953229-92-0 |

Research indicates that the oxalamide structure plays a significant role in the compound's interaction with biological targets. The piperidine ring is known to enhance binding affinity due to its ability to mimic natural substrates in biological systems. The furan moiety contributes to the compound's lipophilicity, potentially improving membrane permeability.

Antiviral Activity

Studies have shown that compounds similar to this compound exhibit antiviral properties, particularly against HIV. For example, modifications of the oxalamide chain have been explored to enhance antiviral efficacy. In one study, compounds targeting the CD4 binding site on HIV showed improved activity through structural optimization, suggesting that similar modifications could enhance the activity of our compound against viral targets .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate that derivatives with similar structural frameworks exhibit significant activity against various bacterial strains. The oxalamide linkage is believed to be crucial for this activity by disrupting bacterial cell wall synthesis .

Case Studies

- HIV Entry Inhibitors : A study focused on small molecule inhibitors targeting the HIV gp120 binding site reported that modifications to the oxalamide structure significantly altered antiviral potency. Compounds with enhanced hydrophobic characteristics showed increased binding affinity and reduced toxicity .

- Antituberculosis Agents : Another investigation into compounds with similar piperidine and oxalamide structures identified several candidates with potent anti-tuberculosis activity, emphasizing the importance of structural diversity in enhancing biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.